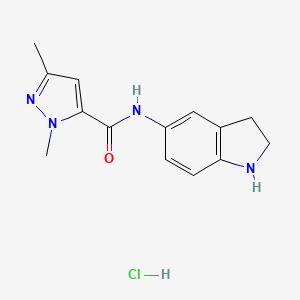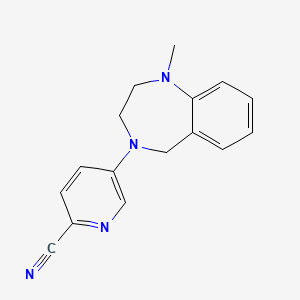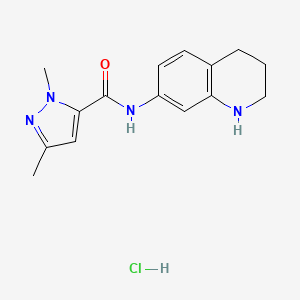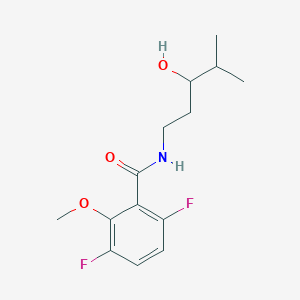
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide; hydrochloride, also known as DIPLA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride is not yet fully understood. However, studies have suggested that it may act by inhibiting various enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and histone deacetylase (HDAC). Inhibition of these enzymes has been linked to the anticancer and anti-inflammatory activities of this compound.
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, this compound has been reported to reduce the levels of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has several advantages for lab experiments. It is easily synthesized using various methods, and high purity can be achieved. Furthermore, it has shown promising results in various in vitro and in vivo studies. However, this compound also has some limitations. Its mechanism of action is not yet fully understood, and its potential side effects and toxicity are not yet fully evaluated.
Direcciones Futuras
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has shown promising results in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate its efficacy in combination with other anticancer or anti-inflammatory agents. Another direction is to evaluate its potential as a therapeutic agent for other diseases, such as viral infections. Furthermore, the development of more potent and selective this compound analogs may improve its efficacy and reduce its potential side effects.
Métodos De Síntesis
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been synthesized using various methods, including the condensation reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-indole-5-carboxylic acid with 2,5-dimethylpyrazole-3-carboxylic acid hydrazide, followed by the reduction of the resulting intermediate with sodium borohydride. These methods have been reported to yield this compound with high purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast, liver, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown potential in inhibiting the replication of the hepatitis C virus.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-indol-5-yl)-2,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(18(2)17-9)14(19)16-11-3-4-12-10(8-11)5-6-15-12;/h3-4,7-8,15H,5-6H2,1-2H3,(H,16,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUQRKDPNPZRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)NCC3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methylpiperazin-1-yl)-[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methanone](/img/structure/B7639389.png)

![(2,3-Dimethylthiomorpholin-4-yl)-(3-methylimidazo[1,5-a]pyridin-1-yl)methanone](/img/structure/B7639404.png)

![2-(2-Methylpropoxy)-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrazine](/img/structure/B7639416.png)


![Methyl 2-[(5-tert-butyl-1,3,4-oxadiazol-2-yl)methylamino]-6-fluorobenzoate](/img/structure/B7639447.png)
![2-(2,6-difluorophenyl)-N-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7639467.png)

![2-[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]oxyethanol](/img/structure/B7639477.png)
![5-[(2-Methoxycyclohexyl)amino]pyridine-2-carbonitrile](/img/structure/B7639482.png)

![5-(2-methylpyrimidin-4-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7639496.png)